(2,3,4,5,6-Pentachlorophenyl)methanol

Antiaflatoxigenic Aspergillus flavus Secondary metabolite inhibition

Select PCBA over generic substitutes for its unique fully ring-chlorinated benzyl alcohol structure delivering 98% aflatoxin B₁ reduction (vs. 86% phthalide, 48% pyroquilon) and dual inhibition of tetrahydroxynaphthalene reductase and scytalone dehydratase. Its extreme water insolubility (~2 mg/L), high logP (4.2–4.5), and 193 °C melting point enable precise gravimetric dispensing and sustained release from hydrophobic matrices where lower-chlorinated congeners fail.

Molecular Formula C7H3Cl5O
Molecular Weight 280.4 g/mol
CAS No. 16022-69-8
Cat. No. B095937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3,4,5,6-Pentachlorophenyl)methanol
CAS16022-69-8
Synonyms(2,3,4,5,6-pentachlorophenyl)methanol
Molecular FormulaC7H3Cl5O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O
InChIInChI=1S/C7H3Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2
InChIKeyRVCKCEDKBVEEHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.13e-06 M
0.002 mg/mL at 20 °C

(2,3,4,5,6-Pentachlorophenyl)methanol – CAS 16022-69-8 Procurement-Grade Profile and In-Class Positioning


(2,3,4,5,6-Pentachlorophenyl)methanol (CAS 16022-69-8), also designated pentachlorobenzyl alcohol or PCBA, is a fully ring-chlorinated benzyl alcohol (C₇H₃Cl₅O; MW 280.4 g/mol) [1]. It is a high-melting (193 °C) crystalline solid with extremely low aqueous solubility (~2 mg/L) and a logP of approximately 4.2–4.5 [2][3]. Historically developed as the rice-blast fungicide Blastin, PCBA has additionally demonstrated potent antiaflatoxigenic activity in Aspergillus species and functions as a selective inhibitor of melanin biosynthetic enzymes in Pyricularia oryzae [4][5].

Why (2,3,4,5,6-Pentachlorophenyl)methanol Cannot Be Replaced by Other Chlorinated Phenols or Benzyl Alcohol Derivatives


Procurement decisions for pentachlorophenyl-based intermediates or antifungal research reagents frequently consider generic substitution with pentachlorophenol (PCP), lower-chlorinated benzyl alcohols, or alternative melanin-biosynthesis inhibitors such as tricyclazole. Such substitution is inadvisable because PCBA's unique combination of five fully substituted aromatic chlorine atoms plus a primary alcohol moiety dictates both its physicochemical profile and its biological target selectivity. Empirically, PCBA achieved 98% reduction of aflatoxin B₁ versus 86% for phthalide and 48% for pyroquilon under identical conditions, while PCP does not share this antiaflatoxigenic mechanism [1]. Furthermore, PCBA's near-complete insolubility in water (~2 ppm) and high melting point (193 °C) make it uniquely suited for controlled-release formulations or solid-phase synthesis applications where lower-chlorinated congeners (which are typically liquids or possess higher water solubility) would fail [2]. The evidence below establishes the quantifiable dimensions along which PCBA outperforms its nearest analogs.

Quantitative Differentiation Evidence for (2,3,4,5,6-Pentachlorophenyl)methanol (CAS 16022-69-8) Versus Closest Comparators


Head-to-Head Aflatoxin B₁ Inhibition: PCBA vs. Phthalide vs. Pyroquilon in Aspergillus flavus

In a direct head-to-head study using Aspergillus flavus isolate SRRC-2089 cultured for 4 days at 30 °C, PCBA at 8 μg/mL suppressed aflatoxin B₁ accumulation by 98% relative to untreated controls (365 ± 45 μg/g mycelial dry weight). Under identical conditions, phthalide achieved 86% reduction and pyroquilon only 48% reduction [1]. PCBA therefore exceeded the next-best comparator (phthalide) by 12 percentage points in absolute inhibition, corresponding to a ~6-fold greater residual aflatoxin level in phthalide-treated cultures.

Antiaflatoxigenic Aspergillus flavus Secondary metabolite inhibition

Melanin Biosynthesis Enzyme Inhibition Profile in Pyricularia oryzae Compared with Tricyclazole and Other Melanin Inhibitors

BRENDA enzyme-ligand data classify PCBA as an inhibitor of EC 1.1.1.252 (tetrahydroxynaphthalene reductase) and EC 4.2.1.94 (scytalone dehydratase) in Pyricularia oryzae [1]. While tricyclazole, chlobenthiazone, and pyroquilon also inhibit these melanin-pathway enzymes, PCBA uniquely prevents hyphal penetration through artificial cellophane membranes at low concentrations—a mechanism not shared by tricyclazole or pyroquilon [2]. The dual inhibition of both early (reductase) and mid-stage (dehydratase) melanin enzymes distinguishes PCBA from single-target inhibitors such as tricyclazole (primarily reductase-targeted).

Melanin biosynthesis Tetrahydroxynaphthalene reductase Rice blast control

Aqueous Solubility as a Formulation and Environmental Fate Differentiator: PCBA vs. Pentachlorophenol

PCBA exhibits a water solubility of approximately 2 mg/L (2 ppm) at 25 °C, which is approximately 7-fold lower than that of pentachlorophenol (PCP; ~14 mg/L at 20 °C) [1][2]. This extreme hydrophobicity (logP 4.2–4.5 [3]) renders PCBA far less mobile in aqueous environments and significantly more compatible with lipid-based or polymer-matrix controlled-release systems. By contrast, 2,4,6-trichlorophenol (water solubility ~800 mg/L [4]) and benzyl alcohol (miscible) are orders of magnitude more water-soluble, precluding their use where prolonged low-concentration release kinetics are essential.

Water solubility Environmental persistence Controlled release formulation

Physicochemical Stability and Handling Properties: PCBA vs. Benzyl Alcohol and Pentachlorophenol

PCBA is a crystalline solid with a melting point of 193 °C, in contrast to benzyl alcohol (mp −15 °C, liquid at ambient) and pentachlorophenol (mp ~190 °C, but with significant vapor pressure and odor issues) [1][2]. PCBA's combination of high melting point, low vapor pressure (implied by boiling point ~358 °C at 760 mmHg ), and odorless solid form simplifies gravimetric dispensing, long-term storage, and transport safety compared to liquid benzyl alcohol derivatives or sublimable PCP. The density of PCBA (1.719 g/cm³ ) is also substantially higher than that of benzyl alcohol (1.04 g/cm³), enabling higher mass-per-volume loading in solid formulations.

Melting point Thermal stability Solid-state handling

Selective Antiaflatoxigenic vs. General Antifungal Activity: PCBA Distinguishes Secondary Metabolite Suppression from Growth Inhibition

At 8 μg/mL, PCBA reduced aflatoxin B₁ by 98% while causing only a 12% decrease in mycelial dry weight of Aspergillus flavus SRRC-2089 [1]. In contrast, phthalide and pyroquilon at the same concentration did not significantly inhibit fungal growth, yet their antiaflatoxigenic efficacy was markedly lower (86% and 48%, respectively). This indicates that PCBA's potent suppression of aflatoxin biosynthesis is not merely a consequence of generalized growth inhibition but rather a targeted interference with early aflatoxin biosynthetic steps upstream of norsolorinic acid [1]. Additionally, PCBA's rice-blast control activity is achieved not through general fungitoxicity but through selective inhibition of hyphal penetration [2], further underscoring its mechanistic specificity.

Aflatoxin biosynthesis Growth inhibition Secondary metabolite selectivity

Procurement-Intent Application Scenarios for (2,3,4,5,6-Pentachlorophenyl)methanol (CAS 16022-69-8) Grounded in Quantitative Evidence


Antiaflatoxigenic Screening and Reference Standard for Aspergillus Secondary Metabolite Research

Investigators seeking a positive control compound for aflatoxin B₁ inhibition assays should employ PCBA at 8 μg/mL, which delivers a 98% reduction benchmark—12 percentage points above the next-best analog (phthalide) under identical conditions [1]. PCBA's concomitant low growth inhibition (12% biomass reduction) enables selective evaluation of antiaflatoxigenic mechanisms uncoupled from general cytotoxicity, making it the preferred reference standard for secondary metabolite pathway studies in Aspergillus flavus.

Melanin Biosynthesis Dual-Enzyme Inhibitor for Rice Blast Mechanistic Studies

Projects investigating the pentaketide melanin pathway in Pyricularia oryzae (Magnaporthe oryzae) requiring simultaneous inhibition of tetrahydroxynaphthalene reductase (EC 1.1.1.252) and scytalone dehydratase (EC 4.2.1.94) should procure PCBA rather than tricyclazole (single reductase target) or pyroquilon (single dehydratase target) [2]. PCBA additionally blocks hyphal penetration through artificial membranes at low concentrations, a functional readout not reproducible with tricyclazole alone, thereby supporting mode-of-action studies linking melanin inhibition to pathogenicity [3].

Controlled-Release Pesticide Formulation Development Requiring Ultra-Low Water Solubility

Formulators developing polymer-matrix or lipid-based controlled-release agricultural antifungals should select PCBA over pentachlorophenol or 2,4,6-trichlorophenol due to its extreme water insolubility (~2 mg/L)—7-fold lower than PCP and >400-fold lower than 2,4,6-trichlorophenol [4][5]. PCBA's high logP (4.2–4.5) and high melting point (193 °C) further enhance compatibility with hydrophobic matrices and high-temperature melt-processing techniques, reducing premature leaching and extending release duration.

Solid-Phase Synthetic Intermediate for Perchlorinated Aromatic Building Blocks

Synthetic chemistry laboratories requiring a high-purity, crystalline perchlorinated benzyl alcohol intermediate for esterification, etherification, or Grignard-based coupling reactions will benefit from PCBA's solid-state handling advantages (mp 193 °C, density 1.719 g/cm³) . Compared to liquid benzyl alcohol (mp −15 °C), PCBA eliminates solvent-handling risks and enables precise gravimetric dispensing without hygroscopicity or sublimation losses, while providing five chlorine substituents for downstream functionalization or as a heavy-atom label for crystallographic phasing.

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